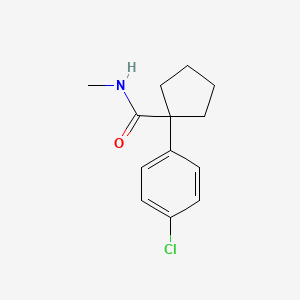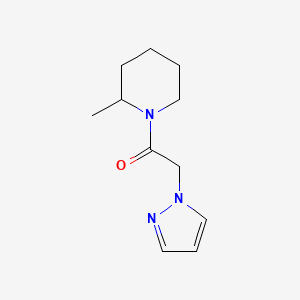
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been used as a research chemical. It was first synthesized in 1995 by John W. Huffman at Clemson University. JWH-018 is one of the most commonly used synthetic cannabinoids due to its high potency and availability.
Mecanismo De Acción
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. It activates the receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects the release of hormones such as cortisol and prolactin. 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have both acute and chronic effects on the endocannabinoid system, including changes in CB1 receptor density and the expression of endocannabinoid enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide in lab experiments include its high potency and availability. It has been extensively studied and its effects on the endocannabinoid system are well understood. However, the use of 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide in lab experiments is limited by its legal status in many countries. It is also important to note that 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids.
Direcciones Futuras
Future research on 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide could focus on its potential therapeutic applications. It has been suggested that synthetic cannabinoids could be used to treat conditions such as chronic pain, nausea, and anxiety. However, further research is needed to fully understand the potential benefits and risks of using synthetic cannabinoids for medical purposes. Additionally, research could focus on the development of new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 1-pentyl-3-(4-chlorophenyl)acetyl chloride with N-methylcyclopentylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to bind to the CB1 receptor with high affinity, which is responsible for the psychoactive effects of cannabinoids. 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has also been used to study the effects of synthetic cannabinoids on behavior, memory, and addiction.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15-12(16)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRACXMASPDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)





![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)